N'-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an isoindolinone moiety, and a hydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxyacetyl chloride: This is achieved by reacting 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine.
Formation of the hydrazide intermediate: The 4-chlorophenoxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with isoindolinone derivative: The hydrazide intermediate is then coupled with a suitable isoindolinone derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of target enzymes.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering gene expression: Affecting the transcriptional regulation of specific genes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenoxy)acetylhydrazide: A simpler analog with similar functional groups.
3-(1,3-dioxoisoindolin-2-yl)propanehydrazide: Lacks the chlorophenoxy group but retains the isoindolinone and hydrazide moieties.
4-chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the hydrazide and isoindolinone components.
Uniqueness
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H16ClN3O5 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-3-(1,3-dioxoisoindol-2-yl)propanehydrazide |
InChI |
InChI=1S/C19H16ClN3O5/c20-12-5-7-13(8-6-12)28-11-17(25)22-21-16(24)9-10-23-18(26)14-3-1-2-4-15(14)19(23)27/h1-8H,9-11H2,(H,21,24)(H,22,25) |
InChI Key |
NDJKHUIYGOGODP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.